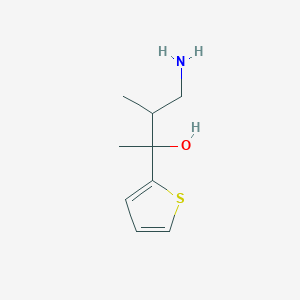![molecular formula C24H35N3O6 B13197319 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13197319.png)
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a piperazine moiety, and multiple protective groups, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of protective groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.
Protection of Functional Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced to protect amine functionalities during subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes involving piperidine and piperazine derivatives.
Industry: It can be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The protective groups can also influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
- 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Uniqueness
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is unique due to the presence of both piperidine and piperazine rings, along with multiple protective groups
Propiedades
Fórmula molecular |
C24H35N3O6 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H35N3O6/c1-17-13-25(23(31)33-24(2,3)4)10-11-27(17)20-12-19(21(28)29)14-26(15-20)22(30)32-16-18-8-6-5-7-9-18/h5-9,17,19-20H,10-16H2,1-4H3,(H,28,29)/t17-,19?,20?/m0/s1 |
Clave InChI |
AEKWCPLOMZLYND-KKXNLOMOSA-N |
SMILES isomérico |
C[C@H]1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



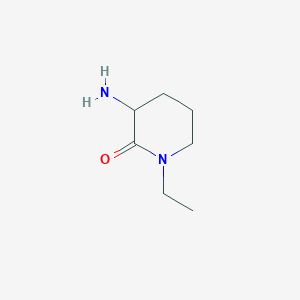

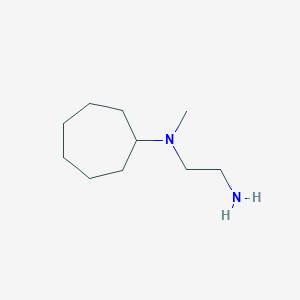
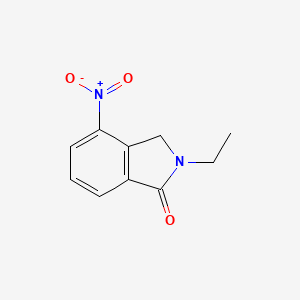
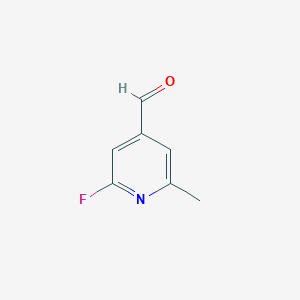
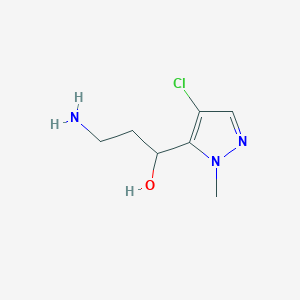
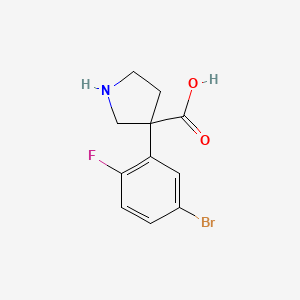
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
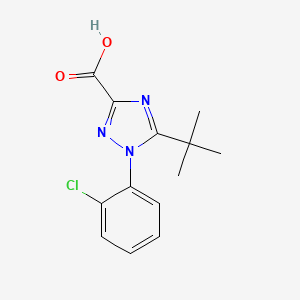
![2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
